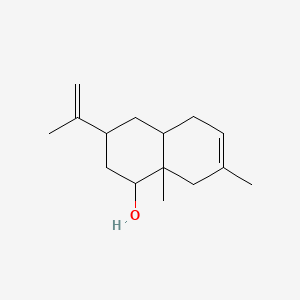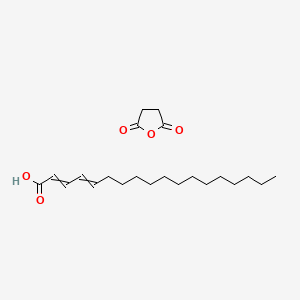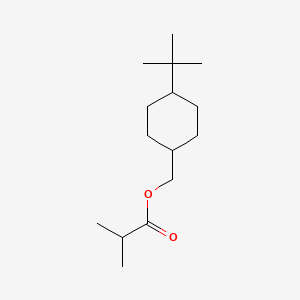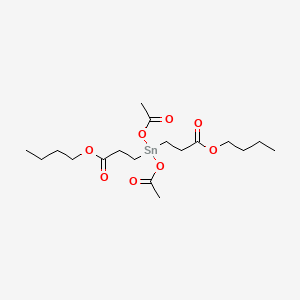![molecular formula C12H14Br4O6 B12678936 3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol CAS No. 83929-75-3](/img/structure/B12678936.png)
3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is a brominated organic compound. It is characterized by the presence of multiple bromine atoms and hydroxyl groups, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol typically involves the bromination of precursor compounds. One common method involves the bromination of 1,4-dihydroxybenzene derivatives under controlled conditions to introduce bromine atoms at specific positions . The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex brominated compounds and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of flame retardants and other brominated materials.
Mécanisme D'action
The mechanism by which 3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A (TBBPA): A widely used flame retardant with a similar brominated structure.
2,3,5,6-Tetrabromo-1,4-benzoquinone: Another brominated compound with applications in organic synthesis.
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Used in the production of brominated polymers and materials.
Uniqueness
3,3’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Propriétés
Numéro CAS |
83929-75-3 |
|---|---|
Formule moléculaire |
C12H14Br4O6 |
Poids moléculaire |
573.85 g/mol |
Nom IUPAC |
3-[2,3,5,6-tetrabromo-4-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H14Br4O6/c13-7-9(15)12(22-4-6(20)2-18)10(16)8(14)11(7)21-3-5(19)1-17/h5-6,17-20H,1-4H2 |
Clé InChI |
ROSDSUUTOMDJRI-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC1=C(C(=C(C(=C1Br)Br)OCC(CO)O)Br)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



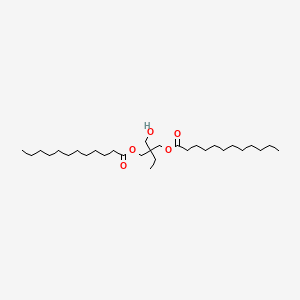
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

